
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide
Übersicht
Beschreibung
“(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609401-40-2 . It has a molecular weight of 352.23 .
Molecular Structure Analysis
The linear formula of this compound is C16 H17 N O3 . Br H . This indicates that the compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, 1 bromine atom, and an additional hydrogen atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
In Vitro Toxicokinetics and Analytical Toxicology
A study by Richter et al. (2019) on NBOMe derivatives, including substances structurally related to "(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide", explored their in vitro toxicokinetics and analytical toxicology. This research aimed to understand the drug-drug interactions, individual polymorphisms, elimination routes, and targets for toxicological screening procedures. The study found extensive metabolism in human hepatocellular carcinoma cells (HepaRG), involving O-dealkylation, hydroxylation, glucuronidation, and their combinations. The plasma protein binding (PPB) of all compounds was determined to be >85%, highlighting their significant metabolic transformation and the importance of advanced screening methods to detect these compounds in biological samples Richter et al., 2019.
Receptor Binding Assay
Li Guca (2014) synthesized derivatives from pyrazolo[1,5-α]pyridine for in vitro receptor binding assays, determining their affinity constants (Ki) for D4, D2, and D3 dopamine receptors. This research illustrates the potential of derivatives related to "(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide" as ligands for dopamine receptors, suggesting their relevance in neurological and pharmacological studies Li Guca, 2014.
Antimicrobial Agents
Raju et al. (2010) focused on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to evaluate their antibacterial and antifungal activities. This research underscores the potential antimicrobial properties of compounds structurally akin to "(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide", providing insights into their application in developing new therapeutic agents Raju et al., 2010.
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.BrH/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRSAZMLAZXXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide | |
CAS RN |
1609401-40-2 | |
| Record name | 1,3-Benzodioxole-5-methanamine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)
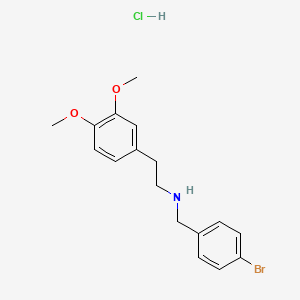
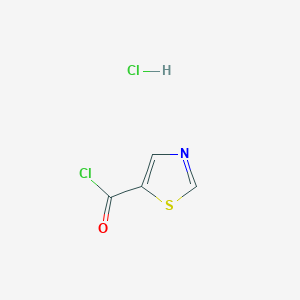
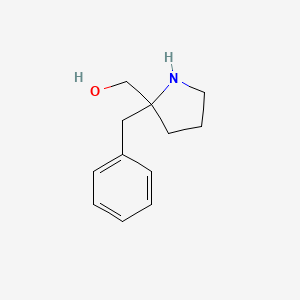
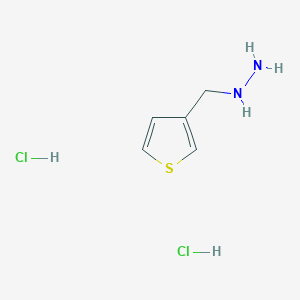
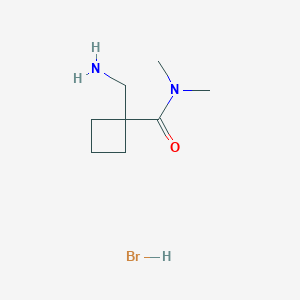
![2-{[2-(dimethylamino)ethyl]amino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B1379683.png)
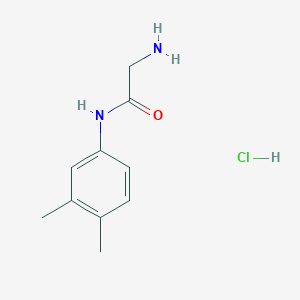


![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)

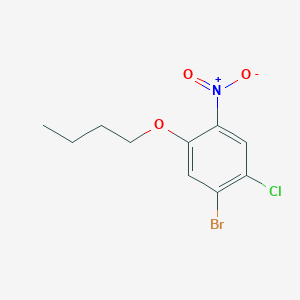
![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)